(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791559
InChI: InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1
SMILES:
Molecular Formula: C13H13F6N
Molecular Weight: 297.24 g/mol

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

CAS No.:

Cat. No.: VC15791559

Molecular Formula: C13H13F6N

Molecular Weight: 297.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine -

Specification

Molecular Formula C13H13F6N
Molecular Weight 297.24 g/mol
IUPAC Name (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Standard InChI InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1
Standard InChI Key ZFVOGCUIGCWQJH-LLVKDONJSA-N
Isomeric SMILES C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring with a (2R)-configuration, ensuring stereochemical specificity. The 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, influencing both physicochemical properties and binding interactions. Key descriptors include:

PropertyValueSource
IUPAC Name(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Molecular FormulaC13H13F6N\text{C}_{13}\text{H}_{13}\text{F}_6\text{N}
Molecular Weight297.24 g/mol
Canonical SMILESC1CCNC@HC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

The trifluoromethyl groups enhance lipophilicity (logP=3.2\log P = 3.2), facilitating blood-brain barrier penetration, while the piperidine nitrogen provides a site for hydrogen bonding .

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a chair conformation for the piperidine ring, with the phenyl group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectra show characteristic shifts for the trifluoromethyl protons (δ=7.88.1ppm\delta = 7.8–8.1 \, \text{ppm}) and piperidine methylenes (δ=1.52.7ppm\delta = 1.5–2.7 \, \text{ppm}).

Synthetic Methodologies

Asymmetric Synthesis

The enantioselective preparation of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves:

  • Friedel-Crafts Alkylation: Introducing the phenyl group via AlCl3-catalyzed reaction.

  • Trifluoromethylation: Using Umemoto’s reagent (CF3SO2Ar\text{CF}_3\text{SO}_2\text{Ar}) to install trifluoromethyl groups .

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid achieves >98% enantiomeric excess.

A patent by US10000493B2 details an optimized route (Scheme 1):

  • Nitration: Protected enamine intermediates undergo nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Reduction: LiAlH4 reduces nitro groups to amines.

  • Deprotection: Hydrogenolysis removes benzyl carbamate protecting groups.

Yield: 62% over five steps .

Biological Activities and Mechanisms

Neurokinin-1 Receptor Antagonism

In gerbil striatum ex vivo studies, (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine demonstrated potent NK1 receptor occupancy (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}), correlating with inhibition of substance P-induced foot-tapping behavior (EC50=15nM\text{EC}_{50} = 15 \, \text{nM}) . Comparative data with analogs:

CompoundNK1 IC50(nM)\text{IC}_{50} \, (\text{nM})GFT EC50(nM)\text{EC}_{50} \, (\text{nM})
(2R)-2-[3,5-Bis(CF3)Ph]piperidine1215
MK-869810
L-733,0611822

The (2R)-configuration confers a 3-fold selectivity over (2S)-enantiomers in receptor binding .

Metabolic Stability

Microsomal assays (human liver) indicate a half-life of 45min45 \, \text{min}, attributed to cytochrome P450 3A4-mediated oxidation of the piperidine ring. Fluorine substitution mitigates first-pass metabolism compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacokinetics

Replacing trifluoromethyl groups with chlorine or methyl reduces CNS penetration (logP\log P decreases by 1.2 units) . Key comparisons:

AnaloglogP\log PNK1 IC50(nM)\text{IC}_{50} \, (\text{nM})Metabolic Half-life (min)
3,5-DiCl-phenyl analog2.04522
3,5-DiCF3-phenyl (target)3.21245
3-CF3-phenyl analog2.82838

The bis(trifluoromethyl) substitution optimizes both potency and stability .

Future Research Directions

Synthetic Innovations

Flow chemistry approaches could improve yield and scalability, particularly in trifluoromethylation steps . Enzymatic resolution using lipases may offer greener alternatives to chiral auxiliaries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator